molecular formula C12H13FN4O2 B2926609 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415569-79-6

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2926609
CAS No.: 2415569-79-6
M. Wt: 264.26
InChI Key: NXCZYYNVPDHBAH-UHFFFAOYSA-N
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Description

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a pyrimidine ring substituted with ethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps. One common route starts with the preparation of 4-chloro-6-ethyl-5-fluoropyrimidine, which is then subjected to further reactions to introduce the pyrrolo[3,4-c]pyrrole moiety. The reaction conditions often involve the use of organic solvents such as chloroform or ethyl acetate, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-c]pyrrole moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(6-ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2/c1-2-8-9(13)10(15-5-14-8)17-3-6-7(4-17)12(19)16-11(6)18/h5-7H,2-4H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZYYNVPDHBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3C(C2)C(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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